![molecular formula C23H23N9O4 B15202909 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2'-deoxyguanosine](/img/structure/B15202909.png)
8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2'-deoxyguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine is a compound derived from 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic aromatic amine. PhIP is formed during the cooking of protein-rich foods at high temperatures and is known to be a potential human carcinogen . The compound 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine is of significant interest in scientific research due to its implications in DNA adduct formation and carcinogenesis.
Métodos De Preparación
The synthesis of 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . This reaction is typically carried out under high-temperature conditions to facilitate the formation of the PhIP ring structure. Industrial production methods may involve optimizing these reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1) for bioactivation, leading to the formation of N-hydroxy derivatives . These derivatives can further undergo detoxification reactions such as glucuronidation or sulfation, resulting in the formation of reactive metabolites . Major products formed from these reactions include DNA adducts, which are critical in understanding the compound’s carcinogenic potential.
Aplicaciones Científicas De Investigación
The compound is extensively studied in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the formation and fate of heterocyclic aromatic amines. In biology and medicine, it is used to investigate the mechanisms of DNA adduct formation and their role in carcinogenesis . The compound’s ability to induce gene expression changes in pathways related to inflammation, diabetes, and cancer makes it a valuable tool for understanding disease mechanisms . Additionally, it has applications in food safety research, particularly in assessing the risks associated with consuming cooked meats .
Mecanismo De Acción
The mechanism of action of 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine involves its bioactivation by cytochrome P450 enzymes to form N-hydroxy derivatives . These derivatives can form DNA adducts by binding to DNA purines, leading to mutations and carcinogenesis . The compound also modulates gene expression through pathways such as JAK/STAT and MAPK, which are involved in inflammation, diabetes, and cancer .
Comparación Con Compuestos Similares
Similar compounds to 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine include other heterocyclic aromatic amines such as 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) . These compounds share similar formation mechanisms and carcinogenic properties but differ in their specific structures and reactivity. The uniqueness of 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine lies in its specific DNA adduct formation and the resulting biological effects.
Propiedades
Fórmula molecular |
C23H23N9O4 |
|---|---|
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
2-amino-8-(2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridin-7-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C23H23N9O4/c1-31-17-15(11(10-5-3-2-4-6-10)8-26-18(17)28-23(31)25)19-27-16-20(29-22(24)30-21(16)35)32(19)14-7-12(34)13(9-33)36-14/h2-6,8,12-14,33-34H,7,9H2,1H3,(H2,25,26,28)(H3,24,29,30,35)/t12-,13+,14+/m0/s1 |
Clave InChI |
KRFIDJQKZHYEPW-BFHYXJOUSA-N |
SMILES isomérico |
CN1C2=C(C(=CN=C2N=C1N)C3=CC=CC=C3)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N |
SMILES canónico |
CN1C2=C(C(=CN=C2N=C1N)C3=CC=CC=C3)C4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


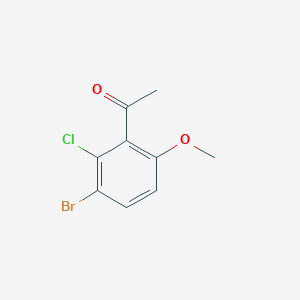
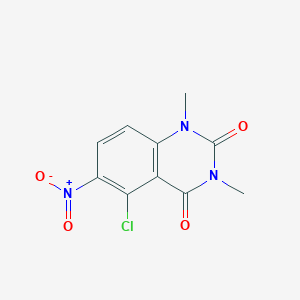
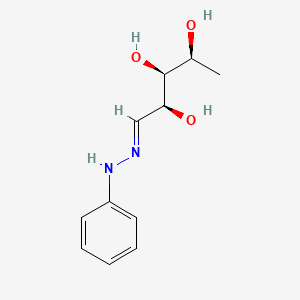
![Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl-](/img/structure/B15202871.png)
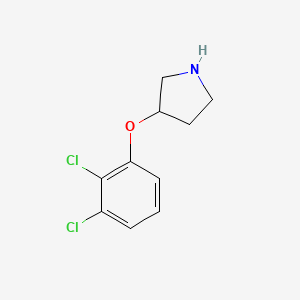

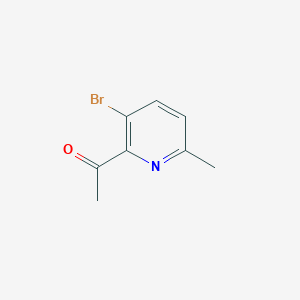
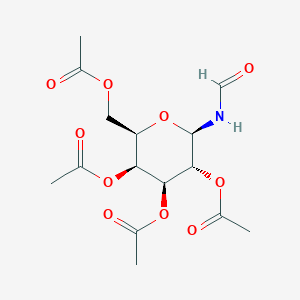
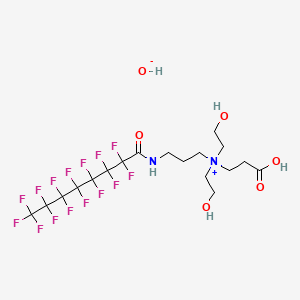
![(2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid](/img/structure/B15202905.png)

![ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate](/img/structure/B15202916.png)
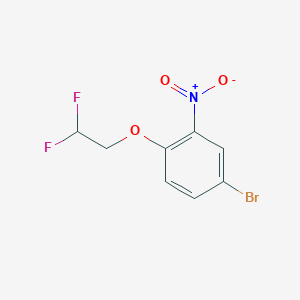
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15202926.png)
